molecular formula C5H4OS2 B14387459 (2H-1,3-Dithiol-2-ylidene)acetaldehyde CAS No. 88313-06-8

(2H-1,3-Dithiol-2-ylidene)acetaldehyde

Cat. No.: B14387459
CAS No.: 88313-06-8
M. Wt: 144.2 g/mol
InChI Key: AEWRCWHGIXHGTD-UHFFFAOYSA-N
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Description

(2H-1,3-Dithiol-2-ylidene)acetaldehyde is an organic compound characterized by the presence of a dithiol ring and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-Dithiol-2-ylidene)acetaldehyde typically involves the reaction of 1,3-dithiol-2-thione with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-Dithiol-2-ylidene)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dithiol ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can react with the dithiol ring under mild conditions.

Major Products Formed

    Oxidation: Formation of (2H-1,3-Dithiol-2-ylidene)acetic acid.

    Reduction: Formation of (2H-1,3-Dithiol-2-ylidene)ethanol.

    Substitution: Formation of various substituted dithiol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2H-1,3-Dithiol-2-ylidene)acetaldehyde serves as a versatile building block for the construction of more complex molecules

Biology

In biological research, this compound is used as a probe to study the interactions between dithiol-containing molecules and biological targets. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives have shown promise as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and sensors. Its unique electronic properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (2H-1,3-Dithiol-2-ylidene)acetaldehyde involves its interaction with molecular targets through its dithiol and aldehyde functional groups. The dithiol ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloproteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • (2H-1,3-Dithiol-2-ylidene)ethanol
  • (2H-1,3-Dithiol-2-ylidene)acetic acid
  • (2H-1,3-Dithiol-2-ylidene)propionaldehyde

Uniqueness

(2H-1,3-Dithiol-2-ylidene)acetaldehyde is unique due to the presence of both a dithiol ring and an aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a broader range of applications in various fields, making it a valuable tool for scientific research and industrial applications.

Properties

CAS No.

88313-06-8

Molecular Formula

C5H4OS2

Molecular Weight

144.2 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)acetaldehyde

InChI

InChI=1S/C5H4OS2/c6-2-1-5-7-3-4-8-5/h1-4H

InChI Key

AEWRCWHGIXHGTD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=CC=O)S1

Origin of Product

United States

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